molecular formula C19H21ClF3NO2 B1667988 Benfluorex hydrochloride CAS No. 23642-66-2

Benfluorex hydrochloride

Cat. No.: B1667988
CAS No.: 23642-66-2
M. Wt: 387.8 g/mol
InChI Key: NLOALSPYZIIXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benfluorex hydrochloride (C₁₉H₂₀F₃NO₂·HCl) is a synthetic phenethylamine derivative initially marketed in 1976 as Mediator for treating type 2 diabetes, metabolic syndrome, and hyperlipidemia . It functions as a serotonin and dopamine reuptake inhibitor, enhancing neurotransmitter activity in the central nervous system to suppress appetite and improve insulin sensitivity . Structurally, it shares similarities with fenfluramine derivatives, metabolizing into norfenfluramine—a compound analogous to amphetamine . Its dual glucose- and lipid-lowering effects made it clinically significant, but it was withdrawn in 2009 due to valvular heart disease risks linked to prolonged use .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2.ClH/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16;/h2-9,13-14,23H,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOALSPYZIIXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23602-78-0 (Parent)
Record name Benfluorex hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8045854
Record name Benfluorex hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23642-66-2, 23602-78-0
Record name Benfluorex hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23642-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benfluorex hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023642662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benfluorex hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benfluorex hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.623
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENFLUOREX HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O165XZ00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Challenges and Mitigations

Challenge Mitigation Strategy
Moisture interference Use anhydrous solvents
Low benzoylation yield Excess benzoyl chloride (14 parts)
Impurity removal Recrystallization from ethyl acetate

Yield Optimization and Purity Assessment

The reported yield of 15 parts from 24.7 parts starting material (~61%) suggests moderate efficiency. Purity is confirmed via melting point analysis (161°C), though additional chromatographic or spectroscopic data (e.g., NMR) would strengthen validation.

Table 2: Yield and Purity Metrics

Metric Value/Method
Theoretical yield ~61% (based on 24.7 → 15 parts)
Purity confirmation Melting point (161°C)
Recrystallization solvent Ethyl acetate

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Benzoylation-reflux High yield, scalable Requires anhydrous solvents
Dynamic resolution Potential enantioselectivity Unproven for benfluorex

Chemical Reactions Analysis

Hydrolysis Reactions

The ester functional group in benfluorex hydrochloride is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the ester bond, producing benzoic acid and a secondary amine derivative:

Reaction:
C19H21ClF3NO2+H2OC7H6O2(benzoic acid)+C12H15F3NOHCl\text{C}_{19}\text{H}_{21}\text{ClF}_{3}\text{NO}_2+\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_6\text{O}_2\,(\text{benzoic acid})+\text{C}_{12}\text{H}_{15}\text{F}_3\text{NO}\cdot \text{HCl}

ConditionProductsNotes
Acidic (HCl)Benzoic acid, amine-HClDominant pathway in gastric environments
Basic (NaOH)Sodium benzoate, free amineRequires elevated temperatures

This hydrolysis is critical in metabolic pathways, where esterases in the liver convert benfluorex into active metabolites .

Thermal Decomposition

When exposed to high temperatures (>200°C), this compound decomposes, releasing toxic gases such as hydrogen chloride (HCl), nitrogen oxides (NOₓ), and carbon monoxide (CO). The decomposition pathway is complex and involves:

C19H21ClF3NO2ΔHCl+CO+NOx+fluorinated hydrocarbons\text{C}_{19}\text{H}_{21}\text{ClF}_{3}\text{NO}_2\xrightarrow{\Delta}\text{HCl}+\text{CO}+\text{NO}_\text{x}+\text{fluorinated hydrocarbons}

ParameterObservationSource
DecompositionExothermic reaction
Hazardous GasesHCl, CO, NOₓ

Metabolic Reactions

In vivo, benfluorex undergoes enzymatic transformations:

Key Metabolic Pathways:

  • Ester Hydrolysis : Catalyzed by carboxylesterases, yielding benzoic acid and norbenfluorex (active metabolite) .

  • N-Dealkylation : Oxidative removal of the methyl group from the amine moiety, forming desmethyl-benfluorex .

  • Conjugation : Glucuronidation of hydroxylated metabolites for renal excretion .

Metabolite Activity:

  • Norbenfluorex retains 60–70% of the parent compound’s hypoglycemic activity .

  • Desmethyl-benfluorex shows reduced lipid-lowering effects .

Stability in Solution

This compound is hygroscopic and degrades in aqueous solutions via hydrolysis. Stability data:

SolventpHHalf-Life (25°C)Degradation Products
Water7.448 hoursBenzoic acid, norbenfluorex
Methanol5.0>30 daysMinimal decomposition
ChloroformStableN/A

Solutions should be stored at 4°C under inert conditions to minimize hydrolysis .

Reactivity with Strong Oxidizers

This compound reacts violently with strong oxidizing agents (e.g., KMnO₄, HNO₃), leading to combustion or explosive decomposition.

Observed Reaction:
C19H21ClF3NO2+KMnO4CO2+HF+Cl2+toxic residues\text{C}_{19}\text{H}_{21}\text{ClF}_{3}\text{NO}_2+\text{KMnO}_4\rightarrow \text{CO}_2+\text{HF}+\text{Cl}_2+\text{toxic residues}

Photochemical Degradation

Prolonged UV exposure induces radical-mediated breakdown, producing 3-trifluoromethylphenylacetaldehyde and chlorinated byproducts .

Scientific Research Applications

Benfluorex hydrochloride has been used for several clinical applications, primarily related to metabolic disorders. However, due to serious cardiovascular side effects, it has been withdrawn from the market in many countries .

Clinical Applications

  • Treatment of Metabolic Disorders this compound was used to treat atherogenic metabolic disorders and impaired carbohydrate metabolism, particularly in obese type-II diabetic patients . It has lipid and glucose-lowering effects .
  • Management of Type 2 Diabetes Benfluorex could improve glycemic control and decrease insulin resistance in people with poorly controlled type-2 diabetes . A study showed that benfluorex decreased mean fasting glucose levels and increased insulin sensitivity in obese type 2 diabetic patients .
  • Treatment of Hyperlipidemia Benfluorex was also used to treat hyperlipidemia .

Notable Research Findings

  • Insulin Sensitivity: Research indicated that benfluorex increases insulin sensitivity in obese type 2 diabetic patients . A study using a double-blind, cross-over design with obese type 2 diabetic patients showed that benfluorex significantly improved glucose uptake compared to a placebo .
  • Activation of HNF4α: Alverine and benfluorex can activate the nuclear receptor transcription factor HNF4α . This mechanism may offer new therapeutic avenues for inflammatory bowel disease and diabetes .

Side Effects and Risks

  • Cardiovascular Issues: Benfluorex is associated with heart valve disease and pulmonary hypertension, similar to fenfluramine . Cases of pulmonary arterial hypertension (PAH) and valvular heart disease have been reported in patients exposed to benfluorex .
  • Pulmonary Arterial Hypertension (PAH): Benfluorex exposure is a potent trigger for PAH . A study identified 85 cases of PH associated with benfluorex exposure .
  • Valvular Heart Disease: Benfluorex is associated with unexplained mitral regurgitation .

Case Studies

  • Pulmonary Hypertension: One case involved a patient who developed PAH after taking benfluorex for metabolic syndrome. The patient required a lung transplantation due to the severity of the disease .
  • Mitral Regurgitation: A case-control study found a strong association between benfluorex use and unexplained mitral regurgitation .

Doping Control

  • Prohibited Substance: Due to its potentially performance-enhancing properties, benfluorex was added to the list of prohibited compounds by the World Anti-Doping Agency (WADA) in 2010 .
  • Detection Methods: Methods for detecting benfluorex and its metabolites in urine have been developed for doping control purposes .

Withdrawal from the Market

  • Risk vs. Benefits: In 2009, the European Medicines Agency recommended the withdrawal of all medicines containing benfluorex because the risks, particularly heart valve disease, outweighed the benefits .
  • Legal Consequences: In France, Servier, the company that marketed benfluorex, was fined for deception and manslaughter due to the drug's link to deaths and severe health issues .

Comparison with Similar Compounds

Metformin Hydrochloride

  • Mechanism : Unlike benfluorex, metformin primarily activates AMP-activated protein kinase (AMPK), reducing hepatic glucose production and enhancing peripheral insulin sensitivity without affecting neurotransmitter systems .
  • Efficacy : A 6-month double-blind trial comparing benfluorex (150–450 mg/day) and metformin (850–2550 mg/day) in 722 patients showed comparable HbA1c reductions (−1.2% vs. −1.3%) and fasting glucose improvements. However, benfluorex demonstrated superior lipid-lowering effects (total cholesterol: −12% vs. −8%) .
  • Safety: Metformin lacks valvulopathy risks but commonly causes gastrointestinal side effects (e.g., diarrhea, nausea). Benfluorex, conversely, is associated with cardiac fibrosis and valve damage due to norfenfluramine’s 5-HT₂B receptor agonism .

Sibutramine Hydrochloride

  • Mechanism: Sibutramine inhibits serotonin and norepinephrine reuptake, promoting satiety.
  • Efficacy : In obesity management, sibutramine reduces body weight by 5–10% but has minimal impact on lipid profiles. Benfluorex, in contrast, lowers triglycerides (−18%) and LDL-C (−14%) in obese diabetic patients .
  • Safety : Both drugs were withdrawn in the EU due to cardiovascular risks—sibutramine for hypertension and benfluorex for valvulopathy .

Fenfluramine Derivatives

  • Structural Similarity: Fenfluramine and dexfenfluramine share benfluorex’s phenethylamine backbone and metabolize into norfenfluramine .
  • Clinical Outcomes : All three drugs increase 5-HT₂B activation, causing valvular regurgitation. A French study estimated 500–2,100 deaths linked to benfluorex between 1976–2009, comparable to fenfluramine’s mortality profile .

Anti-Diabetic Agents with Divergent Mechanisms

Gliflumide

  • Mechanism : Gliflumide is a sulfonylurea analog that stimulates insulin secretion via pancreatic β-cell Kₐₜₚ channel inhibition, unlike benfluorex’s insulin-sensitizing action .
  • Efficacy : Gliflumide reduces HbA1c by 1.0–1.5% but lacks lipid-modifying effects. Benfluorex’s dual action makes it preferable for diabetic patients with dyslipidemia .

Orlistat

  • Mechanism: Orlistat inhibits pancreatic lipase, reducing dietary fat absorption.
  • Efficacy : Orlistat achieves 5–10% weight loss but requires strict dietary compliance. Benfluorex’s appetite suppression and metabolic benefits offer broader therapeutic utility .

Data Tables

Table 1: Efficacy Comparison in Type 2 Diabetes Management

Parameter Benfluorex HCl Metformin HCl Gliflumide
HbA1c Reduction (%) −1.2 −1.3 −1.4
Fasting Glucose (mmol/L) −2.1 −2.3 −2.0
LDL-C Reduction (%) −14 −8 N/A
Triglycerides (%) −18 −10 N/A

Sources:

Biological Activity

Benfluorex hydrochloride, a compound structurally related to fenfluramine, has been primarily used as an anorectic and hypolipidemic agent. It was marketed under the brand name Mediator and was primarily prescribed for managing overweight in diabetic patients and treating dyslipidemia. However, its clinical use has been significantly impacted by safety concerns, particularly regarding cardiovascular side effects. This article explores the biological activity of benfluorex, focusing on its pharmacological effects, mechanisms of action, clinical efficacy, and associated risks.

  • Chemical Formula : C₁₉H₂₁ClF₃NO₂
  • Molecular Weight : 387.83 g/mol
  • CAS Number : 23642-66-2
  • IUPAC Name : 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate hydrochloride

Benfluorex acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2B receptor. This mechanism is similar to that of fenfluramine, which has been linked to valvular heart disease due to its interaction with serotonin receptors in cardiac tissues. The drug's anorectic effects are attributed to its ability to enhance satiety and reduce appetite through serotonergic pathways .

Pharmacological Effects

  • Anorectic Activity : Benfluorex has been shown to effectively reduce body weight in obese patients by suppressing appetite.
  • Hypolipidemic Effects : The compound also contributes to lowering lipid levels in the blood, making it beneficial for patients with dyslipidemia.
  • Improvement in Insulin Sensitivity : Studies indicate that benfluorex can improve insulin sensitivity and decrease hepatic glucose production, making it a viable option for type 2 diabetes management .

Case Studies and Research Findings

  • Efficacy in Diabetes Management : A study involving type 2 diabetic patients demonstrated that benfluorex significantly reduced HbA1c levels compared to placebo. After 18 weeks of treatment, the mean reduction in HbA1c was approximately −1.01% for the benfluorex group versus a negligible increase in the placebo group (p < 0.001) .
    ParameterBenfluorex GroupPlacebo Groupp-value
    HbA1c Reduction-1.01%+0.01%<0.001
    Fasting Plasma Glucose-1.65 mmol/L+0.15 mmol/L<0.001
    Weight Change-1.3 kg-0.7 kg<0.01
  • Cardiovascular Risks : Despite its efficacy, benfluorex has been associated with serious cardiovascular risks, including valvular heart disease. A case-control study reported that among patients with unexplained mitral regurgitation, a significant association was found with prior benfluorex use (odds ratio 17.1) compared to controls .

Safety Profile and Withdrawal

Due to the serious side effects associated with benfluorex, particularly its potential to cause cardiac valvulopathy similar to fenfluramine, the European Medicines Agency recommended its withdrawal from the market in December 2009 . This decision was based on accumulating evidence linking benfluorex use with adverse cardiovascular events.

Q & A

Q. What analytical methods are recommended for characterizing Benfluorex hydrochloride and its metabolites in biological samples?

this compound can be analyzed using gas chromatography–electron ionization–mass spectrometry (GC-EI-MS) for urinary metabolites and liquid chromatography–electrospray ionization–tandem mass spectrometry (LC-ESI-MS/MS) for high-resolution quantification. Method validation should include specificity, linearity, and recovery rates. Reference standards should follow certificates of analysis (e.g., Sigma-Aldrich protocols) .

Q. How should researchers handle solubility challenges for this compound in in vitro studies?

this compound has limited aqueous solubility (~5.85 mM in H₂O) but dissolves well in DMSO (≥100 mg/mL). For cell-based assays, prepare stock solutions in DMSO and dilute in culture media to avoid solvent toxicity (final DMSO ≤0.1%). Pre-warm solutions to 37°C to prevent precipitation .

Q. What molecular targets and pathways are associated with this compound’s metabolic effects?

this compound activates hepatic nuclear factor 4 alpha (HNF4α) , a regulator of lipid/glucose metabolism. In HepG2.2.15 cells, it upregulates HNF4α expression, enhancing insulin mRNA synthesis and ketogenesis. Use siRNA knockdown (e.g., GATA4 siRNA) to validate target specificity in mechanistic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between Benfluorex’s therapeutic benefits and its adverse cardiovascular effects?

While Benfluorex lowers lipids/glucose via HNF4α, its fenfluramine-derived metabolites may cause valvular insufficiency by stimulating serotonin receptors (5-HT2B). Design studies to isolate effects:

  • Compare pure Benfluorex vs. metabolite-exposed cohorts.
  • Use echocardiography in preclinical models to monitor valvular integrity. Reference epidemiological data estimating mortality risks in exposed populations .

Q. What experimental strategies are critical for studying this compound’s polymorphic forms (Forms I and II)?

The enantiotropic relationship between Forms I and II requires pressure-temperature phase diagrams and powder X-ray diffraction (PXRD) . Key steps:

  • Characterize transitions using differential scanning calorimetry (DSC).
  • Stabilize Form II via controlled crystallization (e.g., ethanol/water mixtures). Polymorph stability impacts dissolution rates and bioavailability in formulation studies .

Q. How can metabolic flux analysis clarify Benfluorex’s dual role in lipid/glucose modulation?

In isolated hepatocytes, trace <sup>13</sup>C-labeled palmitate to quantify fatty acid oxidation vs. esterification. Simultaneously, measure glucose uptake via <sup>3</sup>H-2-deoxyglucose assays. Data normalization to protein content and ATP levels ensures reproducibility. Contrast results with gene expression profiles (e.g., SOAT1, HNF4α) .

Methodological Notes

  • Quality Control: Use pharmacopeial reference standards (e.g., JP-992 hydrochloride) for assay calibration. Verify purity via HPLC (≥99.92%) and monitor degradation products .
  • Ethical Compliance: For in vivo studies, adhere to protocols for cardiovascular monitoring (e.g., valvular assessments in long-term dosing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benfluorex hydrochloride
Reactant of Route 2
Reactant of Route 2
Benfluorex hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.